molecular formula C14H14FN B8405614 4-Fluoro-N-phenethylaniline CAS No. 220751-29-1

4-Fluoro-N-phenethylaniline

Cat. No.: B8405614
CAS No.: 220751-29-1
M. Wt: 215.27 g/mol
InChI Key: CTEIFOLFLBKZKX-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenethylaniline (hypothetical structure) is a fluorinated aromatic amine characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the nitrogen atom of a para-fluoroaniline backbone. The phenethyl group likely enhances lipophilicity and steric bulk compared to simpler derivatives, influencing its physicochemical and reactivity profiles.

Properties

CAS No.

220751-29-1

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

4-fluoro-N-(2-phenylethyl)aniline

InChI

InChI=1S/C14H14FN/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

CTEIFOLFLBKZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 4-Fluoro-N-phenethylaniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Structural Features
This compound C₁₄H₁₅FN (hypo.) ~215.3 (hypo.) Phenethyl (-CH₂CH₂C₆H₅) Fluorine at para position; bulky N-substituent
4-Fluoro-N-phenylaniline C₁₂H₁₀FN 187.22 Phenyl (C₆H₅) Planar aromatic N-substituent
4-Fluoro-N,N-dimethylaniline C₈H₁₁FN 153.18 Two methyl groups (-CH₃) Electron-donating N-substituents
4-Bromo-N-phenylaniline C₁₂H₁₀BrN 248.12 Phenyl (C₆H₅) Bromine at para position (heavier halogen)
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline C₁₂H₁₂FNO 205.23 Furan-2-ylmethyl and methyl Heterocyclic substituent; methyl ortho to N
Key Observations:
  • Electronic Effects : The fluorine atom in all derivatives withdraws electron density via inductive effects, activating the aromatic ring for electrophilic substitution at meta positions.
  • Steric Effects : Bulky substituents (e.g., phenethyl in this compound) hinder nucleophilic attack on the nitrogen, whereas smaller groups (e.g., -CH₃ in 4-Fluoro-N,N-dimethylaniline) enhance solubility in polar solvents .

Physicochemical Properties

Property This compound (hypo.) 4-Fluoro-N-phenylaniline 4-Fluoro-N,N-dimethylaniline 4-Bromo-N-phenylaniline
Solubility Low (lipophilic phenethyl group) Moderate in DCM/THF High (polar -N(CH₃)₂) Low in polar solvents
Melting Point ~80–90°C (estimated) Not reported Not reported 120–122°C
Crystallinity Likely amorphous Amorphous Amorphous Orthorhombic

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